molecular formula C16H26N2O B2718738 6-(Diethylamino)-2-phenylhexanamide CAS No. 924836-33-9

6-(Diethylamino)-2-phenylhexanamide

Cat. No.: B2718738
CAS No.: 924836-33-9
M. Wt: 262.397
InChI Key: YCRITHOZOPVWKM-UHFFFAOYSA-N
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Description

“6-(Diethylamino)-2-phenylhexanamide” is chemically designated as acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, and is commonly known as Lidocaine . It is a local anesthetic agent that is administered topically .


Synthesis Analysis

The synthesis of Lidocaine involves an SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide . The intermediate is obtained via the commercially available compounds 2-chloroacetyl chloride and 2,6-dimethylaniline . The process involves the addition of the acyl group to the reduced N atom simultaneously with the reduction of the nitro compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and involve several steps. For instance, the synthesis of Lidocaine involves an SN2 reaction, which is a type of nucleophilic substitution where a lone pair from a nucleophile attacks an electron-deficient electrophilic center and bonds with it .

Scientific Research Applications

Role in Chemical Synthesis and Material Science

Flexible Structural Element in Molecular Design

6-Aminohexanoic acid, a related compound, has been acknowledged for its hydrophobic, flexible structure, contributing significantly to the synthesis of modified peptides and polyamide synthetic fibers. Its utility as a linker in biologically active structures highlights its relevance in chemical synthesis and materials science (Markowska, Markowski, & Jarocka-Karpowicz, 2021).

Biochemical and Cellular Applications

Fluorescent pH Probe for Living Cells

A derivative, 6-(Diethylamino)-2,3-dihydro-1H-xanthene-4-carbaldehyde (DDXC), was developed into a fluorescent pH probe capable of imaging living cells in extreme acidity. This probe demonstrates the potential of 6-(Diethylamino)-2-phenylhexanamide derivatives in biochemical and cellular studies (Tong et al., 2017).

Anticancer Research

Anticancer Activity of Schiff Bases

Schiff bases derived from diethylamino phenols have shown significant anticancer activity, suggesting that this compound and its analogs could serve as potential chemotherapeutic agents. These compounds have demonstrated efficacy against cancer cell lines, indicating their therapeutic potential in oncology (Uddin et al., 2020).

Photodynamic Therapy Applications

Silicon Phthalocyanines for Cancer Treatment

Silicon phthalocyanines with diethylamino phenoxy substituents have been synthesized for non-aggregated forms, showing promise in DNA cleavage and phototoxic anticancer activities. These findings underscore the applicability of this compound derivatives in photodynamic therapy, particularly against neuroblastoma cell lines (Barut et al., 2020).

Mechanism of Action

While the exact mechanism of action for “6-(Diethylamino)-2-phenylhexanamide” is not specified in the search results, it’s known that most members of the Caine family, which includes Lidocaine, inhibit the sensation of pain by blocking the transfusion of sodium ions across the cell membrane .

Properties

IUPAC Name

6-(diethylamino)-2-phenylhexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-3-18(4-2)13-9-8-12-15(16(17)19)14-10-6-5-7-11-14/h5-7,10-11,15H,3-4,8-9,12-13H2,1-2H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRITHOZOPVWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCC(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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